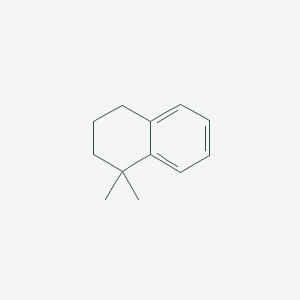

1,1-Dimethyltetralin

説明

Contextualization within Tetralin Derivatives Research

Tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives are a class of compounds that have garnered considerable attention in chemical research due to their presence in natural products and their utility as versatile synthetic intermediates. The partially saturated bicyclic framework of tetralins serves as a valuable scaffold in the construction of more complex molecular architectures.

Within this family, 1,1-dimethyltetralin stands out due to the influence of the gem-dimethyl group at the C1 position. This structural motif can significantly impact the molecule's conformational preferences and reactivity compared to its unsubstituted or singularly substituted counterparts. Research into tetralin derivatives often involves exploring how different substitution patterns on the aromatic and aliphatic rings affect their chemical behavior. The study of this compound provides crucial insights into the steric and electronic effects of gem-disubstitution on the stability and reaction pathways of the tetralin system.

Significance in Organic Synthesis and Reaction Mechanisms

The synthesis of this compound is a key area of investigation, often serving as a model system for developing and understanding intramolecular cyclization reactions. A primary route to its synthesis involves the intramolecular Friedel-Crafts reaction of precursors such as γ,γ-dimethyl-γ-phenylbutyric acid or related compounds. nih.govmasterorganicchemistry.com This acid-catalyzed cyclization proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring to form the six-membered saturated ring. The presence of the gem-dimethyl groups can influence the rate and efficiency of this cyclization, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. researchgate.netucla.edunih.govtminehan.com This effect suggests that the gem-dimethyl substitution can pre-organize the molecule into a conformation that is more favorable for ring closure, thereby accelerating the reaction.

Beyond its synthesis, this compound and its derivatives are valuable substrates for studying a variety of organic reactions. For instance, Friedel-Crafts acylation of this compound can be explored to understand the regioselectivity of electrophilic aromatic substitution on a substituted tetralin system. The steric hindrance provided by the gem-dimethyl groups can direct incoming electrophiles to specific positions on the aromatic ring.

Furthermore, the catalytic dehydrogenation of this compound to form the corresponding dimethylnaphthalene is a reaction of interest, particularly in the context of hydrogen storage and the synthesis of substituted naphthalenes. birmingham.ac.ukmdpi.com The stability of the benzylic carbocation intermediates formed during dehydrogenation is influenced by the methyl substituents, which can affect the reaction conditions and catalyst selection.

Overview of Advanced Analytical Techniques Utilized in its Study

The unambiguous characterization of this compound and the elucidation of its structure and purity rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in this regard.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the saturated ring, and a characteristic singlet for the two equivalent methyl groups. The chemical shifts and coupling patterns of the methylene protons can offer insights into the conformation of the saturated ring.

¹³C NMR Spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum would display unique signals for each carbon atom in the molecule, including the quaternary carbon bearing the gem-dimethyl groups and the carbons of the aromatic ring.

Mass Spectrometry (MS) is another critical tool for the characterization of this compound. Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of a methyl group (a peak at M-15) to form a stable benzylic carbocation, which would be a prominent feature in the spectrum. libretexts.orgchemguide.co.ukyoutube.com Further fragmentation of the tetralin ring system can also be observed.

Gas Chromatography (GC) is often coupled with mass spectrometry (GC-MS) to separate this compound from reaction mixtures and identify it based on its retention time and mass spectrum. This technique is invaluable for monitoring the progress of its synthesis and analyzing the purity of the final product.

The conformational analysis of this compound is also a subject of research interest. The gem-dimethyl groups can influence the puckering of the saturated ring, leading to preferred chair or boat-like conformations. Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study these conformational preferences in detail. The "gem-dimethyl effect" can play a role in stabilizing certain conformations, which in turn affects the molecule's reactivity. scispace.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ | nih.gov |

| Molecular Weight | 160.26 g/mol | nih.gov |

| CAS Number | 1985-59-7 | nih.gov |

| Analytical Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, methylene protons, and a singlet for the two methyl groups. |

| ¹³C NMR | Distinct signals for all carbon atoms, including the quaternary carbon at C1. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 160. Prominent fragment ion at m/z 145 (M-15) due to the loss of a methyl group. |

Structure

3D Structure

特性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPNDAVRBMCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173598 | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-59-7 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,1 Dimethyltetralin

Direct Synthesis Routes for 1,1-Dimethyltetralin

Direct synthesis methods for this compound typically involve intramolecular cyclization reactions of appropriately substituted phenyl precursors. These methods are foundational in organic synthesis and provide reliable pathways to the target molecule.

Synthesis from Phenylbutyric Acid Derivatives

While specific research detailing the direct synthesis of this compound from phenylbutyric acid derivatives is not extensively documented in the provided search results, the general principles of intramolecular acylation, such as the Friedel-Crafts reaction, are relevant. This type of reaction typically involves the cyclization of a phenyl-substituted acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The subsequent reduction of the resulting ketone would yield the tetralin structure.

Preparation from Phenylpentanol Precursors

A documented method for the preparation of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene involves the acid-catalyzed cyclization of a phenylpentanol precursor. prepchem.com Specifically, 2-methyl-5-phenyl-2-pentanol is treated with ice-cold concentrated sulfuric acid. prepchem.com The reaction mixture is stirred at 0°C and then at room temperature to facilitate the intramolecular cyclization. prepchem.com Following the reaction, the product is extracted and purified by distillation to yield this compound as a colorless oil. prepchem.com

Catalytic Approaches to this compound Synthesis

Catalytic methods offer alternative and often more efficient routes to tetralin derivatives. These approaches can involve complex molecular rearrangements over solid acid catalysts, providing pathways to specific isomers.

Rearrangement of Longifolene (B8805489) to 7-Isopropyl-1,1-dimethyltetralin

A notable catalytic route involves the rearrangement of longifolene, a tricyclic sesquiterpene, to produce 7-isopropyl-1,1-dimethyltetralin. wordpress.comdntb.gov.ua This process is of interest for the synthesis of fine chemicals and fragrances. wordpress.comresearchgate.net The reaction proceeds through the intermediate formation of isolongifolene (B72527), which then undergoes further rearrangement to the desired tetralin derivative in the presence of a sufficient number of acidic sites on the catalyst. wordpress.com

Role of Nano-crystalline Sulfated Zirconia Catalyst Systems

Nano-crystalline sulfated zirconia has been identified as an effective solid acid catalyst for the solvent-free rearrangement of longifolene. wordpress.comresearchgate.netscilit.com This catalyst system is prepared using a one-step sol-gel method and is characterized by its high acidity. wordpress.com The catalytic activity is dependent on the calcination temperature, which affects the specific surface area and the concentration of acid sites. wordpress.com The use of a nano-crystalline form of sulfated zirconia provides a high surface area for the reaction to occur. researchgate.net

Influence of Brønsted and Lewis Acid Sites on Selectivity

The selectivity of the longifolene rearrangement towards either isolongifolene or 7-isopropyl-1,1-dimethyltetralin is strongly influenced by the ratio of Brønsted to Lewis acid sites on the sulfated zirconia catalyst. wordpress.com A higher Brønsted to Lewis acid site ratio (B/L ratio) favors the formation of 7-isopropyl-1,1-dimethyltetralin. wordpress.com For instance, a catalyst with a B/L ratio of 5.6 demonstrated a higher selectivity of 56% for the tetralin derivative. wordpress.com The concentration of the catalyst also plays a crucial role; a lower catalyst amount favors the formation of isolongifolene, while a higher amount is necessary for the synthesis of 7-isopropyl-1,1-dimethyltetralin. wordpress.com Thermal regeneration of the catalyst can lead to a decrease in the B/L ratio due to the loss of sulfur, which in turn reduces the selectivity for 7-isopropyl-1,1-dimethyltetralin. wordpress.com The synergy between Brønsted and Lewis acid sites is crucial in various acid-catalyzed reactions. nih.gov

Kinetic and Spectroscopic Investigations of Rearrangement Pathways

While specific kinetic and spectroscopic data for the rearrangement pathways leading to this compound are not extensively detailed in the available literature, the general mechanism involves a cascade of reactions. The formation of C12 bicyclic aromatics, with dimethyltetralin as a major component, from cyclohexanone (B45756) proceeds through a series of steps initiated by self-aldol condensation. This is followed by rearrangement and aromatization reactions. Computational studies on similar carbocation rearrangements suggest that the reaction landscape is complex, with multiple potential intermediates and transition states. The stability of these carbocationic species, which can be influenced by the substitution pattern and the surrounding environment, dictates the final product distribution. Spectroscopic techniques such as in-situ FTIR and NMR would be invaluable in identifying and characterizing the transient intermediates formed during these complex rearrangements, providing empirical evidence to support theoretical calculations.

Effect of Catalyst Concentration and Regeneration on Product Selectivity

The concentration of the acid catalyst, such as H-ZSM-5 zeolite, plays a crucial role in determining the selectivity of the reaction. While specific studies detailing the effect of catalyst concentration on this compound selectivity are scarce, general principles of acid-catalyzed reactions suggest that a higher concentration of acid sites can lead to more extensive cracking and isomerization, potentially reducing the selectivity towards the desired dimethyltetralin isomer.

Catalyst deactivation through coke formation is a common issue in these high-temperature reactions. The regeneration of the catalyst is essential for maintaining its activity and selectivity over multiple cycles. Regeneration is typically achieved by burning off the coke deposits in a controlled manner, for instance, by calcination in air. Studies on the regeneration of zeolites used in aromatic alkylation have shown that the process can effectively restore catalytic activity. However, the regeneration conditions, such as temperature and atmosphere, must be carefully controlled to avoid irreversible damage to the catalyst structure, such as dealumination, which can alter its acidic properties and, consequently, the product selectivity. For zeolite catalysts used in aromatic alkylation, regeneration procedures have been developed that allow for the recovery of catalytic activity for subsequent reaction cycles.

Generation from Lignocellulosic Cycloketones

The conversion of lignocellulosic biomass into valuable platform molecules is a cornerstone of modern biorefinery concepts. Cycloketones, such as cyclohexanone, can be derived from the lignin (B12514952) component of this biomass and serve as a key precursor for the synthesis of this compound.

Cascade Self-Aldol Condensation/Rearrangement/Aromatization Mechanisms

The formation of this compound from cyclohexanone is a prime example of a cascade reaction, where multiple transformations occur in a single pot. The process is initiated by the self-aldol condensation of two cyclohexanone molecules. This is followed by a series of dehydration, rearrangement, and aromatization steps to yield the final bicyclic aromatic product. The reaction over H-ZSM-5 zeolite leads to the selective production of C12 bicyclic aromatics, with dimethyltetralin being a primary component. The proposed mechanism involves the formation of various intermediates, and the final product distribution is influenced by the reaction conditions and the nature of the catalyst.

Catalysis by H-ZSM-5 Zeolite

H-ZSM-5 zeolite is a highly effective catalyst for the conversion of cyclohexanone to dimethyltetralin. Its strong Brønsted acid sites are crucial for catalyzing the various steps of the cascade reaction, including the initial aldol (B89426) condensation and the subsequent rearrangement and aromatization steps. The shape-selective nature of the ZSM-5 framework can also influence the product distribution by favoring the formation of specific isomers that can diffuse out of the zeolite pores. The efficiency of the H-ZSM-5 catalyst in this transformation highlights its potential for the sustainable production of valuable aromatic compounds from biomass-derived feedstocks.

Isomerization and Rearrangement Studies Involving this compound

The study of isomerization and rearrangement reactions is fundamental to understanding and controlling the synthesis of specific isomers of dimethyltetralin. These transformations often proceed through carbocationic intermediates, leading to a variety of products.

Skeletal Rearrangement in Conjugated Carbocation Intermediates

The skeletal rearrangement of carbocation intermediates is a key process in the isomerization of this compound. The initial formation of a carbocation, often at a tertiary carbon, can trigger a cascade of rearrangements, including 1,2-hydride and 1,2-methyl shifts, to form more stable carbocationic species. In the context of this compound, the gem-dimethyl group can undergo rearrangement to yield other dimethyltetralin isomers. The stability of the intermediate carbocations is a critical factor in determining the final product distribution. Computational studies can provide valuable insights into the energetics of these rearrangement pathways and help predict the most likely products. The presence of a conjugated system can further influence the stability and reactivity of the carbocation intermediates, leading to complex reaction outcomes.

Dehydrogenation to Dimethylnaphthalene

The dehydrogenation of tetralin derivatives is a fundamental process for the production of naphthalenes. In the case of this compound, this reaction would lead to the formation of a dimethylnaphthalene isomer. While specific studies detailing the dehydrogenation of this compound are not extensively documented, the general principles of tetralin dehydrogenation can be applied. This process is typically carried out at elevated temperatures in the presence of a catalyst.

The reaction is an equilibrium-limited process, and the choice of catalyst and reaction conditions plays a critical role in achieving high yields of the desired dimethylnaphthalene product. Common catalysts for this type of transformation include metals such as platinum or palladium supported on materials like carbon or alumina. The general transformation can be represented as follows:

Reaction Scheme: Dehydrogenation of this compound

| Reactant | Product | Conditions |

| This compound | Dimethylnaphthalene + 2H₂ | High Temperature, Catalyst (e.g., Pt/C, Pd/C) |

This table is illustrative of the general dehydrogenation reaction of tetralins.

Formation of Methylindane and Tetralin from Dealkylation

Dealkylation is a potential side reaction or a targeted transformation that can occur under catalytic reforming conditions, which often involve acidic catalysts and high temperatures. For this compound, dealkylation could theoretically proceed via the loss of one or both methyl groups. The cleavage of a methyl group could be followed by rearrangement to form a more stable carbocation, potentially leading to the formation of methylindane isomers. Complete demethylation would yield tetralin.

The susceptibility of the gem-dimethyl group to dealkylation would depend on the stability of the resulting carbocation intermediates and the reaction conditions employed. Acidic catalysts, such as zeolites, are known to facilitate such rearrangements and dealkylation reactions in aromatic hydrocarbons.

Potential Dealkylation and Rearrangement Products of this compound

| Reactant | Potential Products | Reaction Type |

| This compound | Methylindane isomers, Tetralin, Methane (B114726) | Dealkylation, Isomerization |

This table outlines the plausible products from the dealkylation and rearrangement of this compound based on general principles of carbocation chemistry.

Friedel-Crafts Reactions and Hydride Transfer Studies

Friedel-Crafts reactions are a cornerstone of organic synthesis for the alkylation and acylation of aromatic rings. Intramolecular Friedel-Crafts reactions, or cyclialkylations, are particularly useful for the synthesis of cyclic compounds like this compound from suitable precursors.

The synthesis of this compound can be achieved through the cyclialkylation of a precursor molecule containing a phenyl group and a side chain with a reactive functional group, such as an alcohol or an alkene, that can generate a carbocation. The gem-dimethyl group would be present on the side chain.

During such reactions, competing hydride transfer mechanisms can occur. A hydride shift is a rearrangement of a hydrogen atom with its bonding electrons. In the context of Friedel-Crafts alkylations, an initially formed carbocation might rearrange to a more stable one via a hydride shift before cyclization occurs. For precursors of this compound, the formation of a tertiary carbocation is already favorable, which may limit the extent of rearrangements. However, intermolecular hydride transfer from a donor molecule to the carbocation intermediate can also take place, leading to reduction products instead of the desired cyclized product. The stability of carbocations generally follows the order: tertiary > secondary > primary.

Deuterium (B1214612) labeling is a powerful technique used to elucidate reaction mechanisms. By replacing specific hydrogen atoms with deuterium, chemists can trace the path of atoms and intermediates throughout a reaction. In the context of Friedel-Crafts reactions and hydride transfers involving this compound, deuterium labeling could be employed to:

Determine the origin of a transferred hydride ion in reduction side-products.

Investigate the occurrence and extent of carbocation rearrangements.

Elucidate the mechanism of dealkylation and isomerization reactions.

The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction. A significant KIE (kH/kD > 1) upon replacing a hydrogen with deuterium at a position involved in bond breaking in the rate-determining step would support a mechanism where that C-H bond is cleaved.

Oxidation and Degradation Studies of this compound

The oxidation of alkylaromatic compounds is a process of both industrial and academic importance, often proceeding through radical chain mechanisms.

Autoxidation is the spontaneous oxidation of a compound in the presence of oxygen. For aromatic hydrocarbons like tetralin and its derivatives, autoxidation typically initiates at the benzylic C-H bonds, as the resulting benzylic radicals are stabilized by resonance with the aromatic ring. The general mechanism involves three stages: initiation, propagation, and termination.

In the case of this compound, there are no benzylic hydrogens. However, the tertiary hydrogens on the adjacent methylene (B1212753) group (C2) could be susceptible to abstraction, initiating the autoxidation process. The presence of the gem-dimethyl group at the 1-position may influence the rate and regioselectivity of the oxidation compared to unsubstituted tetralin. The initial product of autoxidation is typically a hydroperoxide, which can then undergo further reactions to form alcohols, ketones, and other degradation products. The primary products from the autoxidation of tetralin itself are tetralin hydroperoxide, which subsequently decomposes to α-tetralone and α-tetralol.

General Autoxidation Mechanism

| Stage | Description |

| Initiation | Formation of initial radicals, often through the action of heat, light, or initiators. |

| Propagation | A radical abstracts a hydrogen atom from the hydrocarbon to form a new radical and a hydroperoxide. This new radical then reacts with oxygen to form a peroxyl radical, continuing the chain. |

| Termination | Two radicals combine to form a non-radical species, ending the chain reaction. |

This table describes the general stages of autoxidation applicable to aromatic hydrocarbons.

Reaction Mechanisms and Catalysis Research on 1,1 Dimethyltetralin

Mechanistic Investigations of Dehydrogenation Reactions

Dehydrogenation of 1,1-dimethyltetralin involves the removal of hydrogen atoms, typically leading to the formation of more unsaturated or aromatic systems. Investigations into the mechanisms of these reactions have explored different pathways, including hydride and radical mechanisms.

Hydride Mechanism vs. Radical Mechanism in Dehydrogenation

Research suggests that the dehydrogenation of this compound and similar hydroaromatic compounds by high potential quinones can proceed through either a hydride transfer mechanism or a radical mechanism. Computational studies on related systems, such as the dehydrogenation of N-phenylbenzylamine by DDQ, have calculated transition state energies for both pathways. For instance, the reaction to form a radical pair was found to proceed through a transition state requiring 36.7 kcal/mol, while hydride abstraction to yield an ion pair required only 24.5 kcal/mol, indicating a clear preference for the hydride mechanism in that case. researchgate.net This suggests that for this compound, a hydride mechanism may also be favored under certain conditions. Studies on the dehydrogenation of 1,1-disubstituted tetralins with high potential quinones to form corresponding naphthalenes further support a hydride mechanism. researchgate.netresearchgate.net

Role of Charge Transfer Complexes and Transition State Energies

The dehydrogenation reactions involving quinones often initiate with the formation of a charge transfer complex between the substrate (e.g., this compound) and the quinone oxidant (e.g., DDQ). researchgate.netwisc.eduresearchgate.net This complex formation is typically observed as a color change during the early stages of the reaction. wisc.edu From this ground state charge transfer complex, the reaction proceeds through transition states leading to either radical or ionic intermediates. researchgate.net The relative energies of these transition states play a crucial role in determining the preferred reaction pathway. As mentioned earlier, computational studies have shown lower transition state energies for hydride abstraction compared to radical abstraction in related dehydrogenation reactions with DDQ, favoring the ionic (hydride transfer) mechanism. researchgate.net

Dehydrogenation Using High Potential Quinones (e.g., DDQ)

High potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are commonly used as stoichiometric oxidants for the dehydrogenation of hydroaromatic compounds like this compound. researchgate.netorgsyn.org The reaction of this compound with two equivalents of DDQ in refluxing toluene (B28343) has been reported to yield 1,2-dimethylnaphthalene (B110214) in high yield (e.g., 84%). researchgate.net The mechanism often involves hydride transfer from the substrate to the quinone oxygen, generating a carbocation intermediate in the substrate, followed by proton transfer and formation of a double bond. researchgate.net The use of DDQ for dehydrogenation is a widely applied method to obtain aromatic systems from their saturated or partially saturated precursors. researchgate.netorgsyn.org

Acid-Catalyzed Transformations

This compound can undergo various transformations in the presence of acid catalysts, including processes involving proton and hydride transfer, as well as rearrangements via carbocation intermediates.

Proton and Hydride Transfer Processes

Acid catalysis can initiate reactions of this compound through protonation, leading to the formation of carbocations. These carbocations can then participate in hydride transfer processes. Hydride transfer is a significant reaction in acid-catalyzed systems, where a hydride ion is transferred from a donor molecule to a carbocation acceptor. utoronto.caou.edu While studies specifically detailing proton and hydride transfer from this compound in acid-catalyzed reactions are less prevalent in the provided results, related research on tetralin and other hydroaromatic compounds indicates that such processes are common. For instance, in the conversion of 1-tetralone (B52770) over HY zeolite, hydrocarbons like tetralin and 1,5-dimethyltetralin (B1199045) can act as hydrogen donors, accelerating hydrogen transfer and subsequent dehydration reactions. ou.edu The relative order of hydrogen transfer ability has been correlated with the hydride dissociation energy of the donor molecules. ou.edu Acid catalysts, particularly solid Brønsted acids like zeolites, can facilitate these intermolecular hydride transfer steps. utoronto.ca

Carbocation Intermediate Dynamics and Rearrangements

Acid-catalyzed transformations of this compound often involve the formation and rearrangement of carbocation intermediates. The skeletal rearrangement observed during the dehydrogenation of this compound by DDQ, leading to 1,2-dimethylnaphthalene, implicates methyl migration in conjugated carbocation intermediates. researchgate.net This type of rearrangement is characteristic of reactions proceeding through carbocations, where shifts (e.g., hydride or alkyl shifts) can occur to form more stable carbocation species. rsc.org The ease of rearrangement accompanying dehydrogenation by quinones can serve as an indicator of the ionic character of the reaction. rsc.org In acid-catalyzed cyclialkylation reactions of phenylalkyl chlorides, the formation of this compound has been observed, and subsequent transformations can involve hydride transfer and rearrangements of carbocation intermediates. cdnsciencepub.com The cracking of methyltetralins in the presence of acid catalysts is also likely initiated by protonation of the aromatic ring, leading to carbocations that can undergo fragmentation and rearrangement. osti.gov The selectivity for rearranged products, such as 7-isopropyl-1,1-dimethyltetralin from the rearrangement of longifolene (B8805489), has been shown to be strongly influenced by the acidity of the catalyst, specifically the ratio of Brønsted to Lewis acid sites. researchgate.net

Heterogeneous Catalysis Studies

Heterogeneous catalysis plays a significant role in the synthesis and reactions involving dimethyltetralins. Solid catalysts, such as zeolites and sulfated metal oxides, offer active sites that facilitate specific reaction pathways.

Zeolites, with their well-defined pore structures and inherent acidity, are utilized in various hydrocarbon transformations. While direct zeolite-catalyzed reactions with this compound as a reactant are not extensively detailed in the provided search results, studies involving other dimethyltetralin isomers offer relevant insights into their behavior over zeolites. For instance, 1,5-dimethyltetralin has been investigated as a hydrogen donor over HY zeolite in the conversion of 1-tetralone thegoodscentscompany.com. This indicates that dimethyltetralin isomers can participate in hydrogen transfer reactions catalyzed by zeolites, acting as sources of transferable hydrogen. The extent of hydrogen transfer ability in such systems can be inferred from the product distribution of the hydrogen acceptor thegoodscentscompany.com.

The rearrangement of longifolene, a tricyclic sesquiterpene, to form 7-isopropyl-1,1-dimethyltetralin has been effectively catalyzed by nano-crystalline sulfated zirconia, a solid acid catalyst fishersci.at. This reaction proceeds under solvent-free conditions and highlights the ability of solid acid catalysts to facilitate complex molecular rearrangements leading to substituted tetralin structures fishersci.at.

The acidic properties of heterogeneous catalysts, particularly the presence and ratio of Brønsted and Lewis acid sites, are crucial in determining the reaction pathways and product selectivity for transformations involving hydrocarbons like dimethyltetralins. Brønsted acid sites are typically associated with proton donation, while Lewis acid sites act as electron pair acceptors fishersci.com.

In the sulfated zirconia catalyzed rearrangement of longifolene to 7-isopropyl-1,1-dimethyltetralin, both Brønsted and Lewis acid sites are present and influence the reaction. The selectivity for 7-isopropyl-1,1-dimethyltetralin was observed to be strongly influenced by the ratio of Brønsted to Lewis acid sites on the catalyst surface fishersci.at. A higher Brønsted to Lewis acid site ratio (e.g., 5.6) favored higher selectivity (56%) towards 7-isopropyl-1,1-dimethyltetralin formation fishersci.at. The presence of these acid sites was confirmed through techniques such as FT-IR spectroscopy of adsorbed pyridine, which shows characteristic bands for Brønsted and Lewis acidity fishersci.at.

The density and strength of these acid sites are affected by catalyst preparation methods and treatment conditions, such as calcination temperature fishersci.at. Changes in surface acidity, particularly the Brønsted/Lewis ratio, can significantly impact catalytic performance and product distribution fishersci.at.

Catalyst deactivation is a common challenge in heterogeneous catalysis, often caused by coke deposition or changes in the catalyst's active sites. Regeneration procedures are employed to restore catalyst activity.

In the context of the sulfated zirconia catalyst used for longifolene rearrangement, deactivation was observed, leading to decreased selectivity for 7-isopropyl-1,1-dimethyltetralin upon thermal regeneration fishersci.at. This decrease in selectivity was attributed to a change in the Brønsted to Lewis acid site ratio, influenced by the loss of sulfur from the catalyst during the reaction and regeneration process fishersci.at. Even a small amount of coke deposition can lead to significant catalyst deactivation in similar solid acid catalyzed reactions fishersci.at.

Regeneration of deactivated palladium catalysts used in the dehydrogenation of dimethyltetrahydronaphthalenes (including potentially dimethyltetralins) to dimethylnaphthalenes has been explored using organic polar solvents at temperatures below 200°C fishersci.no. This method aims to restore catalytic activity without causing sintering of the palladium fishersci.no. Solvents with a dielectric constant between approximately 4 and 80 and a boiling point between 30°C and 230°C were found to be suitable for this regeneration process fishersci.no. Acetone and methanol, as well as mixtures thereof, were identified as preferred polar solvents for this application fishersci.no.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the outcome of chemical reactions by affecting reactant solubility, transition state stabilization, and catalyst performance ontosight.aialfa-chemistry.com. While the rearrangement of longifolene to 7-isopropyl-1,1-dimethyltetralin was studied under solvent-free conditions fishersci.at, the impact of solvents on reactions involving this compound as a reactant or in other catalytic transformations is not extensively detailed in the provided information.

However, the role of solvents in related catalytic processes, such as catalyst regeneration, has been investigated. As mentioned earlier, organic polar solvents are used for the regeneration of deactivated palladium catalysts in dimethyltetrahydronaphthalene dehydrogenation fishersci.no. The polarity and boiling point of the solvent are important factors in this regeneration process fishersci.no. This suggests that for reactions involving dimethyltetralins, solvent properties could play a role in reaction efficiency and catalyst stability, although specific studies on the effect of different solvents on the reactions of this compound were not found.

Spectroscopic and Computational Characterization of 1,1 Dimethyltetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei.

The proton (¹H) NMR spectrum of 1,1-dimethyltetralin is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-7.5 ppm). The four protons on the saturated portion of the tetralin ring (at C2 and C3) would resonate in the aliphatic region, as would the benzylic protons at C4. The two methyl groups at the C1 position are chemically equivalent and would therefore produce a single, sharp signal in the upfield region of the spectrum.

Based on general principles of ¹H NMR spectroscopy, the predicted chemical shifts and multiplicities for the parent compound this compound are outlined below. oregonstate.eduumsl.edu Derivatives of this compound would show additional signals and shifts depending on the nature and position of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C5-C8) | ~7.0 - 7.4 | Multiplet (m) | 4H |

| Benzylic (C4-H₂) | ~2.7 - 2.9 | Triplet (t) | 2H |

| Aliphatic (C3-H₂) | ~1.8 - 2.0 | Multiplet (m) | 2H |

| Aliphatic (C2-H₂) | ~1.6 - 1.8 | Multiplet (m) | 2H |

The carbon-13 (¹³C) NMR spectrum provides direct information about the carbon skeleton of a molecule. bhu.ac.in For the symmetric this compound, a total of eight distinct signals would be anticipated in a proton-decoupled spectrum, as the two methyl groups are equivalent, and the aromatic ring possesses a plane of symmetry (C5/C8 and C6/C7 are equivalent pairs).

The spectrum would feature signals for the quaternary carbon at C1, the aromatic quaternary carbons, the aromatic CH carbons, the aliphatic CH₂ carbons, and the methyl carbons. The chemical shifts for these carbons are influenced by their hybridization and electronic environment. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C4a, C8a) | ~135 - 145 |

| Aromatic (C5, C8) | ~125 - 130 |

| Aromatic (C6, C7) | ~125 - 130 |

| Quaternary (C1) | ~30 - 40 |

| Benzylic (C4) | ~25 - 35 |

| Aliphatic (C2, C3) | ~20 - 30 |

The saturated ring of the tetralin system is not planar and exists in a dynamic equilibrium between different conformations, typically described as half-chair forms. For this compound, the bulky gem-dimethyl group at the C1 position significantly influences this conformational preference.

Conformational analysis is often performed using a combination of NMR spectroscopy and computational methods. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between protons. mdpi.com The intensity of NOE cross-peaks is related to the internuclear distance, providing experimental data to support specific conformations.

Complementary to experimental data, molecular mechanics force field calculations are employed to model the potential energy surface of the molecule. nih.govuiuc.edu These calculations can predict the relative stabilities of different conformers (e.g., different half-chair forms) by computing their steric energies. The functional form of a force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu By comparing the computationally predicted low-energy structures with the experimental NMR data, a reliable model of the dominant conformation in solution can be established.

Spin-lattice relaxation (T₁), also known as longitudinal relaxation, describes the process by which the nuclear spin system returns to thermal equilibrium after being perturbed by a radiofrequency pulse. wikipedia.orgnanalysis.com The T₁ relaxation time is a sensitive probe of molecular motion and can be measured using experiments like the inversion-recovery sequence. indiana.eduox.ac.uk

Several mechanisms contribute to the T₁ relaxation of a nucleus, with three being dominant for ¹³C nuclei:

Dipole-Dipole (DD) Interaction: This is the primary relaxation mechanism for protonated carbons. It arises from the interaction between the magnetic dipoles of the carbon nucleus and nearby protons. The efficiency of this mechanism is highly dependent on the distance between the nuclei and the rate of molecular tumbling. wikipedia.org

Spin Rotation (SR) Interaction: This mechanism is significant for small, rapidly rotating groups, such as methyl groups. It arises from the interaction of the nuclear spin with the magnetic field generated by the rotational motion of the molecule. wikipedia.org

Chemical Shift Anisotropy (CSA): This mechanism is caused by the orientation-dependent magnetic shielding of a nucleus. For nuclei in an anisotropic electronic environment (like aromatic or carbonyl carbons), the chemical shift is a tensor, and molecular tumbling modulates this interaction, providing a relaxation pathway. jhu.edu

For this compound, the protonated carbons (aromatic CH and aliphatic CH₂) would be expected to relax primarily through the dipole-dipole mechanism. The rapidly rotating methyl carbons would have a significant contribution from the spin-rotation mechanism. Quaternary carbons, lacking directly attached protons, generally have much longer T₁ values because the dominant dipole-dipole mechanism is less effective.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.com It is ideally suited for the analysis of volatile and semi-volatile compounds like this compound and its reaction products. nih.govmdpi.com

In a typical GC-MS analysis, a mixture of compounds is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron ionization (EI).

The resulting molecular ion (M⁺˙) is often unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.orgchemguide.co.uk The mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. For this compound (Molecular Weight: 160.26 g/mol ), the molecular ion peak would be expected at m/z = 160. A key fragmentation pathway would be the loss of a methyl group (•CH₃, 15 Da) to form a highly stable benzylic carbocation at m/z = 145. This fragment would likely be the base peak (the most abundant ion) in the spectrum. Further fragmentation could occur, leading to other characteristic ions.

When analyzing reaction mixtures, GC-MS allows for the separation and identification of starting materials, intermediates, and final products, provided they are amenable to GC analysis. Each peak in the resulting chromatogram can be analyzed by its mass spectrum, allowing for structural elucidation and confirmation. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Proposed Loss from Molecular Ion |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [C₁₁H₁₃]⁺ | •CH₃ |

| 131 | [C₁₀H₁₁]⁺ | •C₂H₅ |

Table of Mentioned Compounds

| Compound Name |

|---|

Electrospray Mass Spectrometry (ESI-MS) of Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the structural characterization of compounds, particularly when they are derivatized to include polar functional groups that facilitate ionization. For a nonpolar hydrocarbon like this compound, direct analysis by ESI-MS is challenging. However, its derivatives, such as those produced through oxidation or substitution to introduce carboxylic acids, hydroxyls, or other polar moieties, are amenable to ESI-MS analysis.

The fragmentation patterns observed in the mass spectrum provide critical information for structural confirmation. For instance, in the analysis of derivatives, a common fragmentation pathway involves the loss of side chains or functional groups. In a manner analogous to the fragmentation of 7-(1,1-dimethylallyloxy)coumarin, which shows an initial loss of its C4H8 side chain, a derivative of this compound would likely exhibit characteristic fragmentation related to its dimethylated quaternary carbon. researchgate.net The addition of a charged moiety through chemical derivatization can significantly enhance detection sensitivity. mdpi.com For example, reacting a carboxylic acid derivative of this compound with a reagent like N,N-dimethylpiperazine iodide would introduce a permanent positive charge, improving its ionization efficiency and lowering detection limits by orders of magnitude. mdpi.com

The analysis of fragmentation data (MSn) allows for the detailed mapping of the molecular structure. For example, after an initial loss of a side chain, subsequent fragmentation (MS3) could involve the loss of a methyl radical or other small neutral molecules from the core ring structure, helping to piece together the connectivity of the original molecule. researchgate.net

| Ion | m/z (Hypothetical) | Description of Loss |

|---|---|---|

| [M+H]⁺ | 205 | Protonated molecular ion of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene-6-carboxylic acid |

| [M+H-H₂O]⁺ | 187 | Loss of water from the carboxylic acid group |

| [M+H-CO]⁺ | 177 | Loss of carbon monoxide |

| [M+H-CH₃]⁺ | 190 | Loss of a methyl radical from the gem-dimethyl group |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For this compound, the IR spectrum is characterized by absorptions corresponding to its alkane and aromatic components. vscht.czlibretexts.org

The key regions in the IR spectrum of this compound include:

C-H Stretching Region: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.czlibretexts.org In contrast, the aliphatic C-H stretches from the methyl groups and the saturated portion of the tetralin ring absorb just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). libretexts.org This distinction is a clear indicator of the presence of both aromatic and saturated hydrocarbon features. vscht.czlibretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org Aromatic hydrocarbons typically show bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges. libretexts.org

C-H Bending: Aliphatic C-H bending vibrations (scissoring) for CH₂ and CH₃ groups are observed between 1470-1450 cm⁻¹. libretexts.org A characteristic band for the methyl groups (C-H rock) is also expected around 1370-1350 cm⁻¹. libretexts.org

Fingerprint Region: The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region. vscht.cz The complex pattern of bands in this area is unique to the molecule and arises from interacting vibrational modes, serving as a molecular "fingerprint" for identification when compared against a known spectrum. vscht.cz Out-of-plane (oop) C-H bending for the substituted aromatic ring also appears in this general area (900-675 cm⁻¹). libretexts.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium-Weak |

| C-H Bend (Scissoring) | Aliphatic (CH₂) | ~1465 | Medium |

| C-H Bend (Asymmetric/Symmetric) | Aliphatic (CH₃) | ~1450 & ~1375 | Medium |

| C-H Bend (Out-of-Plane) | Aromatic | 900 - 675 | Strong-Medium |

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds. It is ideally suited for assessing the purity of a this compound sample or for quantifying its presence in a mixture of other hydrocarbons or reaction products. nih.govasianpubs.org

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile (gas) and stationary phases. Nonpolar compounds like this compound are commonly analyzed using a column with a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SE-30 or HP-5). asianpubs.org

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. The retention time (the time taken for a compound to elute from the column) is a characteristic identifier for a specific compound under a given set of conditions. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis. asianpubs.org Method validation for GC analysis typically involves establishing parameters such as linearity over a concentration range, precision (repeatability), and accuracy. nih.govasianpubs.org For instance, the precision of a GC method can be evaluated by calculating the relative standard deviation (RSD) from replicate injections, with typical intra-day and inter-day precision values falling within acceptable ranges of 4-10% and 6-15%, respectively. nih.gov

| Parameter | Typical Setting |

|---|---|

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 50 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable. d-nb.info While GC is often preferred for a volatile hydrocarbon like this compound itself, HPLC is invaluable for analyzing reaction mixtures containing its more polar products or derivatives. nih.gov

For the analysis of products derived from this compound, such as hydroxylated or carboxylated species, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. nih.gov Separation occurs as components of the mixture are eluted by a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water, often with a modifier like formic acid). nih.gov

Detection is typically performed using a UV-Vis detector, as the aromatic ring in this compound and its derivatives absorbs UV light. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time data and mass-to-charge ratio information for each separated component. d-nb.info The introduction of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster analysis times and improved resolution by using smaller particle sizes in the column packing. d-nb.info

| Parameter | Typical Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) has become an indispensable computational tool for investigating reaction mechanisms, offering insights into molecular geometries, energies, and electronic structures. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for studying complex organic reactions. mdpi.com For reactions involving this compound, DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers, thereby elucidating the preferred mechanistic pathways. nih.gov

A key application of DFT is the calculation of Gibbs free energies (ΔG) for reactants, transition states, and products to determine the thermodynamics and kinetics of a reaction. researchgate.net Since many reactions occur in solution, it is crucial to account for solvent effects. This is typically achieved by combining gas-phase DFT energy calculations with a solvation model, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD). rsc.org

The total free energy in solution (G_sol) is calculated by adding the solvation free energy (ΔG_solv) to the gas-phase free energy (G_gas). universiteitleiden.nl The gas-phase free energy itself is composed of several terms:

G_gas = E_elec + ZPVE + E_vib + E_rot + E_trans - TS

Here, E_elec is the electronic energy from the DFT calculation, ZPVE is the zero-point vibrational energy, E_vib, E_rot, and E_trans are the thermal contributions to the internal energy from vibrations, rotations, and translations, and the TS term accounts for entropy. universiteitleiden.nl By locating the transition state structure on the potential energy surface and calculating its free energy, the activation free energy (ΔG‡) for a reaction step can be determined, which is essential for understanding the reaction rate. pku.edu.cn

| Component | Description |

|---|---|

| Electronic Energy (E_elec) | The total electronic energy of the molecule at 0 K, calculated by DFT. |

| Zero-Point Vibrational Energy (ZPVE) | The residual vibrational energy of the molecule at 0 K. |

| Thermal Corrections | Contributions to internal energy and entropy from vibrational, rotational, and translational motions at a given temperature. |

| Solvation Free Energy (ΔG_solv) | The free energy change associated with transferring the molecule from the gas phase to the solvent, calculated using a continuum model (e.g., PCM). |

| Activation Free Energy (ΔG‡) | The difference in the total solution-phase free energy between the transition state and the reactants (ΔG‡ = G_sol(TS) - G_sol(Reactants)). |

DFT calculations are particularly useful for distinguishing between competing reaction mechanisms, such as the abstraction of a hydrogen atom as a radical (H•) versus a hydride ion (H⁻). pku.edu.cnnih.gov These two pathways are fundamentally different: hydrogen radical abstraction involves the homolytic cleavage of a C-H bond, while hydride abstraction involves heterolytic cleavage. For this compound, a potential reaction site is the benzylic position (C4), which is adjacent to the aromatic ring.

To analyze these competing pathways, DFT is used to model the reaction with a given abstracting agent (e.g., an initiator radical). rsc.orgresearchgate.net The process involves:

Locating Transition States: The geometries of the transition states for both the radical and hydride abstraction pathways are optimized.

Calculating Activation Barriers: The activation free energies (ΔG‡) for both transition states are calculated as described in the previous section. researchgate.net

Comparing Energies: The pathway with the lower activation barrier is predicted to be the kinetically favored mechanism. pku.edu.cn

Factors such as the nature of the abstracting species, the stability of the resulting this compound radical or cation intermediate, and solvent effects can significantly influence which pathway is preferred. nih.govresearchgate.net For example, DFT studies on similar hydrocarbon models have shown that reaction selectivity is highly sensitive to steric hindrance and the electronic nature of the abstracting radical. researchgate.net

Prediction of Hydride Dissociation Energies

The prediction of bond dissociation energies (BDEs), including the dissociation of a hydride ion, is crucial for understanding the thermodynamics of chemical reactions. rsc.org Theoretical calculations, particularly using Density Functional Theory (DFT), have become a reliable method for determining BDEs. For a series of substituted methane (B114726) derivatives, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have shown excellent correlation with experimental data, achieving a mean signed error of -0.2 kcal mol⁻¹ and a root mean square deviation of 2.2 kcal mol⁻¹. rsc.org

This level of accuracy suggests that DFT calculations could be effectively applied to predict the hydride dissociation energies at the various carbon-hydrogen bonds within the this compound molecule. Such calculations would provide insight into the relative stability of the resulting carbocations and the likelihood of hydride abstraction from different positions on the aliphatic ring.

More recently, machine learning (ML) models have emerged as a powerful tool for the rapid and accurate prediction of BDEs. rsc.org These models are trained on large quantum chemical datasets. For instance, the ALFABET model, trained on a dataset of over half a million unique homolytic dissociations, can predict BDEs for organic molecules containing C, H, N, O, S, Cl, F, P, Br, and I with a mean absolute error of approximately 0.6 kcal mol⁻¹. rsc.org While this model is designed for homolytic bond cleavage, similar machine learning approaches could be developed for predicting heterolytic bond cleavage, such as hydride dissociation, for molecules like this compound. The application of such a model would enable high-throughput screening and a deeper understanding of its reactive properties.

The significance of accurately predicting C-H BDEs extends to understanding metabolic pathways, as demonstrated in studies of cytochrome P450 mediated metabolism, where the site of hydrogen abstraction is related to the BDE. nih.gov Therefore, predicting the hydride dissociation energies in this compound can provide valuable information about its potential reactivity and metabolic fate.

| Computational Method | Typical Mean Absolute Error (kcal/mol) | Applicability to this compound |

| Density Functional Theory (DFT) | ~2.2 | High |

| Machine Learning (e.g., ALFABET) | ~0.6 | Potentially high with appropriate training data |

Molecular Modeling and 3D-QSAR Studies

Molecular modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to investigate the relationship between the three-dimensional properties of molecules and their biological activities. frontiersin.orgmdpi.com These methods are instrumental in drug discovery and development for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov A 3D-QSAR study would be highly relevant for a series of this compound derivatives, provided that their biological activities have been experimentally determined.

The core of a 3D-QSAR study involves two main components: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. The resulting field values are then correlated with the biological activity data using partial least squares (PLS) regression to generate a predictive model. frontiersin.org

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the structure-activity relationship. mdpi.com

For a hypothetical series of this compound analogs, the first step would be to align the molecules based on a common substructure. mdpi.com The quality of the alignment is a critical factor for the reliability of the resulting 3D-QSAR model. mdpi.com Once aligned, CoMFA and CoMSIA fields would be calculated, and statistical validation, including cross-validation (q²) and non-cross-validated correlation coefficient (r²), would be performed to assess the model's predictive power. frontiersin.orgmdpi.com A statistically robust model would have a q² value greater than 0.5. mdpi.com

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com For example, a contour map might indicate that adding a bulky substituent in a particular region would be sterically favorable and enhance activity, while an electron-withdrawing group in another area might be detrimental. This information provides rational guidance for the design of new, more potent derivatives of this compound.

| 3D-QSAR Method | Key Parameters | Output |

| CoMFA | Steric Fields, Electrostatic Fields | 3D contour maps, Predictive statistical model |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 3D contour maps, Predictive statistical model |

Applications and Derivatives of 1,1 Dimethyltetralin in Advanced Materials and Fine Chemicals

Precursor in the Synthesis of Complex Molecules

1,1-Dimethyltetralin and its structural isomers serve as valuable precursors in the synthesis of complex organic molecules. The inherent tetralin ring system provides a foundational scaffold for constructing more intricate molecular architectures. For example, 1,5-dimethyltetralin (B1199045) can be synthesized from 5-(o-tolyl)-pent-1-ene and 5-(o-tolyl)-pent-2-ene. sigmaaldrich.com This isomer is also recognized as a precursor in the production of 2,6-naphthalenedicarboxylic acid. sigmaaldrich.com

The synthesis of specific dimethyltetralin isomers can be achieved through controlled cyclization reactions. A regioselective synthesis of 2,6-dimethyltetralin, a key precursor to 2,6-dimethylnaphthalene, involves the acid-catalyzed cyclization of an alcohol intermediate. colab.wsresearchgate.net Similarly, 1,5-dimethyltetralin can be obtained from the acid-catalyzed cyclization of 5-(o-tolyl)-2-pentene, a process that can be carried out in the liquid phase, often utilizing catalysts such as Cu/Pd doped ultrastable Y-zeolite under hydrogen pressure to enhance yield and minimize byproduct formation. core.ac.uk Subsequent dehydrogenation of dimethyltetralin isomers allows for the selective production of corresponding dimethylnaphthalenes. core.ac.uk

Beyond basic isomers, substituted dimethyltetralins are employed in the synthesis of natural products and other complex molecules. Polyphosphoric acid (PPA) has been shown to catalyze the cyclization of acids onto aromatic rings, a method used to synthesize cyclic ketones that serve as intermediates for natural product synthesis. ccsenet.org Specifically, the acylation of 1,4-dimethyl-6-methoxytetralin with acetic acid in the presence of PPA yields 7-acetyl-6-methoxy-1,4-dimethyltetralin, a compound that can be further transformed into sesquiterpenes. ccsenet.org

Derivatives in Fragrance Chemistry

Certain derivatives of dimethyltetralin are significant in the fragrance industry, particularly within the class of polycyclic musk fragrances. These compounds are valued for their persistent and desirable scent profiles, leading to their inclusion in consumer products such as cosmetics and laundry detergents. wordpress.com Notable examples of these fragrances include Tonalide®, Fixolide®, and Versalide®. wordpress.com

While this compound itself may not be a primary fragrance ingredient, its core structure is integral to these commercially important derivatives. 7-isopropyl-1,1-dimethyltetralin, derived from the natural product longifolene (B8805489), has been investigated for its potential use in perfumery. acs.org Additionally, patent literature describes the use of substituted tetraline and indane compounds, including 1,1-dimethyl-tetralin-4-carboxylic acid esters, as perfuming and flavoring agents. google.com

The presence of dimethyltetralin isomers in natural extracts also highlights their connection to fragrance. For instance, 1,5-dimethyltetralin has been identified as a notable component (14.27%) in the essential oil of Xanthium strumarium, which is used in the development of personal hygiene gels. mdpi.com

Pharmaceutical Applications of Tetralin Derivatives

The tetralin framework is a prevalent structural element in numerous biologically active compounds, underpinning the pharmaceutical relevance of tetralin derivatives. researchgate.net This bicyclic structure is found in several established therapeutic agents, including the anthracycline antibiotics (e.g., doxorubicin, daunorubicin, epirubicin, idarubicin) utilized in cancer chemotherapy. nih.gov The tetralin ring is also a key component of the antidepressant sertraline, as well as compounds demonstrating antifungal, anti-Parkinsonian, and anti-inflammatory activities. researchgate.net

Extensive research has focused on exploring tetralin derivatives as potential antitumor agents. nih.gov Studies have involved the synthesis and evaluation of novel tetralone derivatives, such as those derived from longifolene and incorporating a 1,2,4-triazole (B32235) moiety, for their antiproliferative effects against various human cancer cell lines. nih.gov Some synthesized compounds have exhibited promising anticancer activity, surpassing that of standard controls. nih.gov

Tetralin derivatives have also been investigated for their interactions with the central nervous system, particularly their activity at serotonin (B10506) receptors. ontosight.aiontosight.ai Compounds like 8-methoxy-2-(di-n-propylamino)tetralin hydrochloride and 5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin (B1220884) hydrobromide have been studied as serotonin receptor agonists, indicating potential therapeutic applications in treating psychiatric and neurological disorders such as depression, anxiety, and sleep disturbances. ontosight.aiontosight.ai The synthesis of these pharmacologically active tetralin derivatives typically involves multi-step organic synthesis routes starting from accessible tetralin precursors. ontosight.aiontosight.ai

Further pharmaceutical applications of tetralin derivatives include their potential as Ghrelin receptor modulators, anti-arrhythmic agents for cardiovascular conditions, anti-glaucoma agents, and local anesthetics. wordpress.com

Biofuel Applications and Thermal Stability

This compound and related tetralin isomers are relevant in the context of biofuel applications, particularly concerning thermal stability. Tetralin and indan (B1671822) compounds are employed as fuel additives and intermediates in the production of thermal-stable jet fuel. nih.gov Their inclusion can contribute to improved fuel performance and stability under diverse operating conditions.

The oxidation stability of hydrocarbons, a critical property for the storage, transport, and combustion quality of fuels, is an area where dimethyltetralin isomers have been studied. acs.org This is particularly important for the development of sustainable aviation fuels (SAFs). acs.org Accelerated oxidation tests are conducted to assess this property in a laboratory setting, with the induction period (IP) serving as a key indicator of stability. acs.org A longer IP signifies greater resistance to oxidation. acs.org 1,5-dimethyltetralin has been included in databases for studying oxidation stability, with measured IP values varying with temperature. acs.org

The potential to produce bicyclic aromatic compounds like dimethyltetralin from renewable biomass feedstocks, such as xylose or hemicelluloses, through catalytic conversion processes, underscores their relevance in the development of sustainable fuels. nih.gov

Applications in Polymer and Resin Chemistry

While detailed information on the direct application of this compound in polymer and resin chemistry within the provided sources is limited, tetralin derivatives can be incorporated into polymer and resin systems, influencing their properties. The presence of the stable tetralin ring structure can impact the thermal, mechanical, and chemical resistance of polymeric materials.

Resin formulations incorporating the 1-oxa-3-aza tetralin group have been reported for their use as fire retardant curable materials. wordpress.com This suggests that functionalized tetralin structures can impart specific desirable properties, such as enhanced fire resistance, to resin matrices.

The broader field of polymer chemistry, including the chemistry of epoxy resins which are widely used thermosets in adhesives, coatings, and composites, involves the strategic use of cyclic structures and their reactivity in polymerization and curing processes. mdpi.comunt.edu Although this compound is not an epoxy monomer itself, the synthetic strategies involving tetralin precursors for complex molecules, as discussed previously, could potentially lead to the development of novel monomers or additives for polymer applications.

Use as a Hydrogen Donor in Chemical Processes

This compound and other tetralin isomers are known to act as hydrogen donors in various chemical processes. This property is valuable in reactions requiring a source of transferable hydrogen atoms, such as hydrogenation and hydrotreatment reactions.

In the context of converting kerogen found in oil shales, dimethyltetralin has been investigated for its effectiveness as a solvent hydrogen donor. osti.gov In such processes, the hydrogen donor solvent facilitates the breakdown and conversion of kerogen into more valuable products by providing hydrogen under the reaction conditions. osti.gov

Tetralin is a well-established hydrogen donor solvent used in the liquefaction of coal and other carbonaceous materials. The saturated ring of tetralin isomers can undergo dehydrogenation at elevated temperatures or in the presence of catalysts, releasing hydrogen that can cap reactive free radicals and stabilize fragmented molecules, thereby promoting liquefaction and preventing repolymerization. While the provided sources specifically mention dimethyltetralin solvents in the context of oil shale conversion osti.gov, the underlying principle of hydrogen donation from the saturated ring system is applicable to other processes requiring a hydrogen-donating solvent.

In hydrotreatment processes, such as the hydrodeoxygenation (HDO) of biomass-derived feedstocks, hydrogen donors can contribute to the removal of oxygen and the stabilization of intermediate compounds. chalmers.se While 1,5-dimethyltetralin was detected among the products (deoxygenated cycloalkanes and aromatics) from the hydrotreatment of Kraft lignin (B12514952) chalmers.se, highlighting its formation or presence in such systems, the broader class of tetralins is recognized for their hydrogen-donating capabilities in reductive environments.

Environmental and Industrial Considerations

Role in Complex Hydrocarbon Mixtures (e.g., Bio-oils, Amber)

1,1-Dimethyltetralin has been identified as a component in various complex hydrocarbon matrices, including those derived from biomass and geological sources. Its presence provides insights into the formation pathways and composition of these materials.

In the analysis of bio-oils produced from the pyrolysis of lignocellulosic biomass, this compound has been detected as one of the numerous hydrocarbon compounds present . Bio-oils are complex mixtures containing hundreds of different organic compounds, including oxygenates, furans, phenolics, and hydrocarbons. The presence of substituted tetralins like this compound in bio-oils is often attributed to secondary reactions occurring during or after the initial pyrolysis of biomass components, potentially in

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1,1-dimethyltetralin often relies on classical methods such as Friedel-Crafts alkylation. nih.gov However, these methods can suffer from drawbacks like the use of stoichiometric amounts of Lewis acids and the formation of undesired byproducts. nih.gov Future research is poised to explore more sustainable and efficient synthetic routes.

One promising direction is the development of novel cyclization strategies. For instance, the intramolecular cyclization of substituted aryl-alkenes or -alkynes could offer a more direct and atom-economical approach to the tetralin core. nih.gov Inspired by the synthesis of other substituted tetralins, research into acid-catalyzed cyclization of alcohol intermediates derived from the Heck reaction between a substituted toluene (B28343) and an appropriate alcohol could yield highly regioselective pathways to this compound and its derivatives. acs.org

Furthermore, the application of modern synthetic methodologies, such as C-H activation, could revolutionize the synthesis of this compound. Directing group-assisted or transition-metal-catalyzed C-H functionalization of simpler precursors could provide a more streamlined and versatile route to this and other polysubstituted tetralins. dmaiti.comscispace.com

Advanced Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is crucial for achieving selective transformations of this compound and for improving the efficiency of its synthesis. Future research in this area will likely focus on several key aspects:

Heterogeneous Catalysts: The use of solid acid catalysts, such as nano-crystalline sulfated zirconia, has shown promise in the rearrangement of terpenes to form derivatives of this compound. beilstein-journals.org Further exploration of microporous and mesoporous materials, like zeolites and metal-organic frameworks (MOFs), could lead to catalysts with enhanced selectivity for specific isomers of dimethyltetralin. researchgate.net These materials offer shape-selective properties that can direct reactions towards the desired product.

Homogeneous Catalysis: Advances in organometallic chemistry could lead to the development of novel homogeneous catalysts for the synthesis and functionalization of this compound. For example, cobalt-catalyzed cyclization reactions of enynes with aldehydes have demonstrated high chemo- and stereoselectivity in the synthesis of other cyclic compounds and could be adapted for tetralin systems. researchgate.net

Bimetallic and Multifunctional Catalysts: The design of catalysts containing multiple active sites could enable tandem or cascade reactions, allowing for the synthesis of complex this compound derivatives in a single step. These catalysts could, for instance, combine an acidic site for cyclization with a metallic site for subsequent functionalization.

In-depth Understanding of Complex Reaction Networks

A comprehensive understanding of the complex reaction networks involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and maximizing product yields. Future research should focus on elucidating the intricate mechanistic details of these reactions.

For instance, in Friedel-Crafts alkylation, a deeper investigation into the role of the catalyst, the nature of the intermediates, and the potential for side reactions like over-alkylation and rearrangement is needed. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and transition states, helping to unravel these complex networks. researchgate.net